
5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonyloxy group attached to an amino pipecolic amide, with sodium as the counterion. Its molecular formula is C₆H₁₂N₃NaO₅S, and it has a molecular weight of 261.23 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt typically involves multiple steps, including the protection of functional groups, selective sulfonylation, and subsequent deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific reagents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
化学反応の分析
Types of Reactions
5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyloxy group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the sulfonyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
科学的研究の応用
5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of 5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyloxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
N-Sulfonyloxyamino L-Pipecolic Acid: Similar structure but lacks the amide group.
Sulfonyloxyamino L-Pipecolic Ester: Contains an ester group instead of an amide.
N-Sulfonyloxyamino L-Pipecolic Amide: Similar but without the sodium salt form.
Uniqueness
5R-(N-Sulfonyloxy)amino L-Pipecolic Amide Sodium Salt is unique due to its specific combination of functional groups and the presence of sodium as a counterion
特性
分子式 |
C6H12N3NaO5S |
|---|---|
分子量 |
261.23 g/mol |
IUPAC名 |
sodium;[[(3R,6S)-6-carbamoylpiperidin-3-yl]amino] sulfate |
InChI |
InChI=1S/C6H13N3O5S.Na/c7-6(10)5-2-1-4(3-8-5)9-14-15(11,12)13;/h4-5,8-9H,1-3H2,(H2,7,10)(H,11,12,13);/q;+1/p-1/t4-,5+;/m1./s1 |
InChIキー |
UODDDZRIMQREBB-JBUOLDKXSA-M |
異性体SMILES |
C1C[C@H](NC[C@@H]1NOS(=O)(=O)[O-])C(=O)N.[Na+] |
正規SMILES |
C1CC(NCC1NOS(=O)(=O)[O-])C(=O)N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



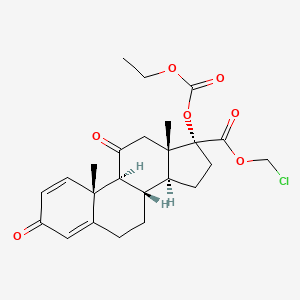
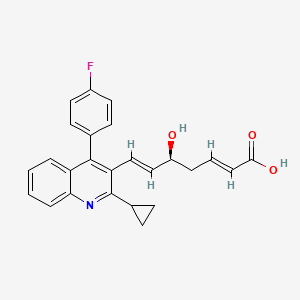
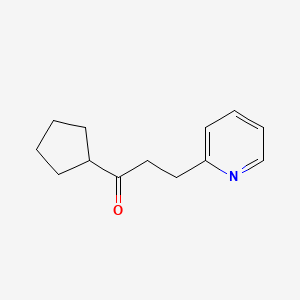
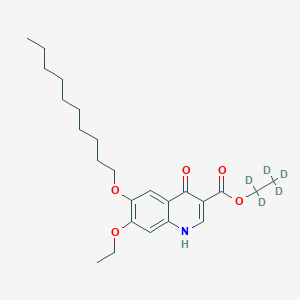
![N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B13840034.png)
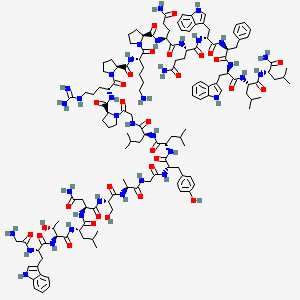

![7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13840055.png)
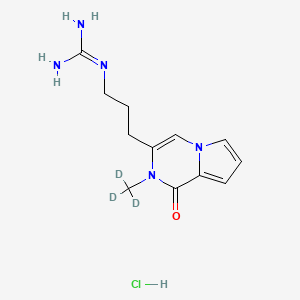
![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)
![prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B13840073.png)


